L-Iduronic Acid Sodium Salt

描述

L-Iduronic Acid Sodium Salt is a monosaccharide component of glycosaminoglycans, such as heparin, heparan sulfate, and dermatan sulfate . It is an epimer of glucuronic acid and plays a crucial role in the structural integrity and function of these glycosaminoglycans . This compound is known for its conformational flexibility, which allows it to bind metal ions and contribute to the antithrombotic activity of heparin .

准备方法

Synthetic Routes and Reaction Conditions

L-Iduronic Acid Sodium Salt can be synthesized through the epimerization of glucuronic acid. The process involves the use of specific enzymes or chemical catalysts to convert glucuronic acid into L-iduronic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or fungi are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain the final product .

化学反应分析

Types of Reactions

L-Iduronic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfated or acetylated forms, which have enhanced biological activities and improved solubility .

科学研究应用

L-Iduronic Acid Sodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.

Biology: The compound is essential for studying cell signaling pathways and interactions involving glycosaminoglycans.

Medicine: This compound is a key component in the development of anticoagulant drugs, such as heparin, and is used in wound healing and tissue engineering

Industry: It is utilized in the production of biomaterials and as a stabilizer in various industrial processes.

作用机制

L-Iduronic Acid Sodium Salt exerts its effects by interacting with specific molecular targets and pathways. It binds to metal ions and proteins, such as basic fibroblast growth factor, which plays a role in preventing viral infections and promoting cell growth . The compound’s conformational flexibility allows it to adopt different shapes, facilitating its interaction with various biological molecules .

相似化合物的比较

Similar Compounds

Glucuronic Acid: An epimer of L-Iduronic Acid, commonly found in glycosaminoglycans.

Chondroitin Sulfate: Another glycosaminoglycan that contains glucuronic acid instead of L-iduronic acid.

Heparan Sulfate: Similar to heparin but with a different degree and pattern of sulfation

Uniqueness

L-Iduronic Acid Sodium Salt is unique due to its conformational flexibility, which allows it to bind metal ions and proteins more effectively than its counterparts. This property is crucial for its role in the antithrombotic activity of heparin and its ability to interact with various biological molecules .

生物活性

L-Iduronic Acid Sodium Salt (CAS No. 61199-83-5) is a crucial monosaccharide component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate. Its unique structural properties and biological activities make it a significant subject of study in biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its role in anticoagulation, structural flexibility, and interactions with proteins.

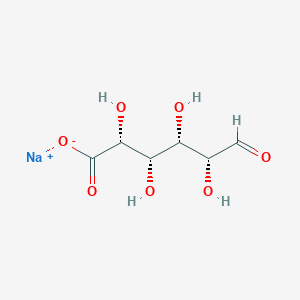

- Molecular Formula : C₆H₉NaO₇

- Molecular Weight : 216.12 g/mol

- Storage Conditions : Store at -20°C, away from moisture; in solvent at -80°C for up to 6 months .

Biological Significance

L-Iduronic acid is integral to the structure and function of various GAGs. Its presence influences the biological activities of these polysaccharides, particularly in anticoagulation mechanisms.

1. Anticoagulant Activity

L-Iduronic acid plays a pivotal role in the anticoagulant properties of heparin and heparan sulfate. Studies have shown that specific sulfation patterns of L-Iduronic acid residues enhance binding affinity to antithrombin, a key protein in the regulation of blood coagulation:

- Binding Affinity : The binding affinity (K_d) of L-iduronic acid residues to antithrombin has been reported as follows:

The inhibition of factor Xa activity, a critical step in the coagulation cascade, was measured with IC₅₀ values:

2. Structural Flexibility

The conformational flexibility of L-iduronic acid allows for diverse interactions with proteins and metal ions. This flexibility is crucial for the bioactivity of GAGs, facilitating their roles in cell signaling and adhesion processes:

- Conformational Variants : L-iduronic acid can exist in various conformations (e.g., pyranose ring conformations), which affect its interaction dynamics with other biomolecules .

Case Study 1: Anticoagulant Mechanisms

A study analyzed the impact of different sulfation patterns on the anticoagulant activity of heparin derivatives containing L-iduronic acid. The results indicated that higher sulfation levels corresponded with increased anticoagulant efficacy, emphasizing the importance of structural modifications in therapeutic applications .

Case Study 2: Enzymatic Synthesis

Research on enzymatic pathways revealed that the conversion of D-glucuronic acid to L-iduronic acid via d-glucuronyl C5-epimerase is essential for producing functional GAGs necessary for normal physiological processes. This modification enhances the flexibility and binding properties of polysaccharides, crucial for their biological roles .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

属性

IUPAC Name |

sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-XVWKMKMJSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。